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Compound of Interest

Compound Name: Ferrous lactate

Cat. No.: B1158659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ferrous lactate in

food fortification research. This document includes key data on bioavailability, stability, and

sensory analysis, along with detailed protocols for relevant experimental procedures.

Introduction to Ferrous Lactate in Food Fortification
Ferrous lactate is a water-soluble iron salt of lactic acid that is increasingly utilized in food

fortification to combat iron deficiency, the most prevalent nutritional disorder globally.[1] Its use

is favored due to its high bioavailability and lower propensity to cause gastrointestinal side

effects compared to some other iron supplements.[2][3] When considering ferrous lactate as a

fortificant, it is crucial to evaluate its impact on the sensory properties and shelf-life of the food

vehicle.

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ferrous lactate
as a food fortificant.

Table 1: Bioavailability of Ferrous Lactate
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Food Matrix
Iron
Compound

Fractional Iron
Absorption
(Geometric
Mean %)

Relative
Bioavailability
vs. Ferrous
Sulfate

Reference

Fish Sauce Ferrous Lactate 8.7% 67% [4]

Fish Sauce Ferrous Sulfate 13.0% 100% [4]

Table 2: Sensory Analysis of Foods Fortified with Ferrous Lactate
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Food
Product

Iron
Compound

Sensory
Parameter

Mean Score
(9-point
Hedonic
Scale)

Key
Findings

Reference

Yogurt
Control

(unfortified)

Overall

Preference
Not specified

No significant

difference

with Ferrous

Sulfate

microencaps

ulate.

[2][5]

Yogurt
Ferrous

Lactate

Overall

Preference
Not specified

Significant

difference

(p<0.05)

compared to

control.

[2][5]

Pasteurized

Milk

Control

(unfortified)
Taste Not specified

No significant

difference

with Ferrous

Lactate.

[2][5]

Pasteurized

Milk

Ferrous

Lactate
Taste Not specified

No significant

difference

compared to

control.

[2][5]

Various Food

Products

Ferrous

Lactate
Overall Score

19.25 - 19.92

(on a different

scale)

Fortification

did not alter

sensory

characteristic

s compared

to control.

[6]

Table 3: Stability of Ferrous Lactate in Fortified Foods (Lipid Oxidation Markers)
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Food
Product

Iron
Compound

Thiobarbitu
ric Acid
(TBA) Value

Peroxide
Value (PV)

Storage
Conditions

Reference

Yogurt
Control

(unfortified)
Lowest Not specified 5 days [2][5]

Yogurt
Ferrous

Lactate
Not specified Lowest 5 days [2][5]

Pasteurized

Milk

Control

(unfortified)
Not specified Low 3 days [2][5]

Pasteurized

Milk

Ferrous

Lactate
Not specified Not specified 3 days [2][5]

Table 4: Rheological Properties of Dough Fortified with Ferrous Lactate

Flour Type

Ferrous
Lactate
Addition
(mg/100g)

Effect on
Dough
Developme
nt Time

Effect on
Dough
Stability

Effect on
Peak
Viscosity

Reference

High

Extraction

Wheat

3-4 Increase Increase Increase [7]

High

Extraction

Wheat

5 Decrease Decrease Increase [7]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to ferrous lactate
fortification research.

In Vivo Iron Bioavailability Assessment Using Stable
Isotopes
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This protocol is based on the erythrocyte incorporation method, a widely used technique to

determine iron absorption in humans.[5][6]

Objective: To measure the fractional absorption of iron from a food fortified with isotopically

labeled ferrous lactate.

Materials:

Ferrous lactate enriched with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).

Test food matrix.

Control food matrix (unfortified).

Standardized meals.

Venipuncture equipment.

Mass spectrometer for isotope ratio analysis.

Procedure:

Subject Recruitment: Select a cohort of healthy human subjects based on

inclusion/exclusion criteria (e.g., iron status).

Baseline Blood Sample: Collect a baseline venous blood sample from each participant after

an overnight fast.

Test Meal Administration: Provide participants with the test food fortified with a known

amount of isotopically labeled ferrous lactate. The meal is typically consumed under

supervision to ensure complete intake.

Fasting Period: Subjects should fast for a specified period (e.g., 2-4 hours) after consuming

the test meal.

Follow-up Blood Sample: Collect a second venous blood sample 14 days after the

administration of the test meal.
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Isotope Ratio Analysis: Analyze the isotopic composition of iron in the baseline and 14-day

blood samples using mass spectrometry.

Calculation of Iron Absorption: Calculate the fractional iron absorption based on the shift in

the iron isotope ratios in the blood samples, the amount of circulating iron in the body, and

the amount of the administered isotopic label.[5]

Sensory Evaluation of Fortified Foods
This protocol outlines the use of a 9-point hedonic scale for sensory evaluation.[8]

Objective: To assess the consumer acceptability of a food product fortified with ferrous lactate.

Materials:

Fortified food samples (coded with random numbers).

Control food sample (unfortified, also coded).

Sensory evaluation booths with controlled lighting and temperature.

Water for palate cleansing.

Sensory evaluation forms with a 9-point hedonic scale.

A panel of untrained consumer panelists (typically n ≥ 30).

Procedure:

Panelist Recruitment and Instruction: Recruit panelists who are regular consumers of the test

food. Provide them with clear instructions on how to evaluate the samples and use the

hedonic scale.

Sample Preparation and Presentation: Prepare all samples under identical conditions.

Present the coded samples to the panelists in a randomized order to avoid bias.

Evaluation: Panelists evaluate each sample for various sensory attributes (e.g., appearance,

color, taste, flavor, texture, and overall acceptability) and rate them on the 9-point hedonic
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scale (1 = dislike extremely, 9 = like extremely).[8]

Data Collection: Collect the completed evaluation forms.

Data Analysis: Analyze the data statistically to determine if there are significant differences in

acceptability between the fortified and control samples.

Stability Assessment: Thiobarbituric Acid (TBA) Assay
This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Objective: To assess the extent of lipid oxidation in a food product fortified with ferrous lactate.

Materials:

Food sample homogenate.

Trichloroacetic acid (TCA) solution.

Thiobarbituric acid (TBA) reagent.

Spectrophotometer.

Water bath.

Centrifuge.

Procedure:

Sample Preparation: Homogenize a known weight of the food sample with distilled water.

Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins and extract

MDA.

Centrifugation: Centrifuge the mixture and collect the supernatant.

Reaction with TBA: Mix the supernatant with TBA reagent and heat in a boiling water bath for

a specified time (e.g., 15-30 minutes) to develop a pink color.
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Spectrophotometric Measurement: Cool the samples and measure the absorbance of the

pink-colored complex at 532 nm using a spectrophotometer.

Calculation: Calculate the TBA value, typically expressed as mg of MDA per kg of the

sample, using a standard curve prepared with a malondialdehyde standard.

Stability Assessment: Peroxide Value (PV) Assay
This protocol measures the primary products of lipid oxidation.

Objective: To determine the peroxide value in a food product fortified with ferrous lactate.

Materials:

Lipid extract from the food sample.

Solvent mixture (e.g., acetic acid-chloroform).

Saturated potassium iodide (KI) solution.

Standardized sodium thiosulfate solution.

Starch indicator solution.

Procedure:

Lipid Extraction: Extract the lipid from a known weight of the food sample.

Reaction: Dissolve a known amount of the extracted lipid in the solvent mixture. Add

saturated KI solution. The peroxides in the lipid will oxidize KI to iodine.

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the

yellow color almost disappears.

Endpoint Determination: Add starch indicator solution, which will turn the solution blue.

Continue the titration until the blue color disappears, indicating the endpoint.

Calculation: Calculate the peroxide value, expressed as milliequivalents of peroxide per kg of

fat.
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Visualizations
The following diagrams illustrate key processes in ferrous lactate fortification research.
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Proceed to baseline

Preparation of Isotopically Labeled
Ferrous Lactate Fortified Food

Administration of Labeled Test Meal

Administer to subjects

After baseline sample
Follow-up Blood Sample Collection (Day 14)

Wait 14 days
Mass Spectrometry Analysis

of Isotope Ratios
Analyze samples Calculation of Fractional

Iron Absorption

Calculate results

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo iron bioavailability study.
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Caption: Workflow for sensory evaluation of fortified foods.
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Caption: Cellular pathway of non-heme iron (from Ferrous Lactate) absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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